7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrazolo[1,5-a]pyrimidine derivatives, including 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, focuses on their synthesis and chemical properties. For instance, the regioselective synthesis of 1- and 4-substituted derivatives has been explored, demonstrating the tunable nature of N-alkylation depending on the carboxy function, which opens up possibilities for creating diverse compounds with potential applications in various fields of chemistry and pharmacology (Drev et al., 2014).
Antimicrobial and Anticancer Activity
Another significant area of research is the investigation of novel pyrazole derivatives, including pyrazolo[1,5-a]pyrimidine compounds, for their potential antimicrobial and anticancer activities. Studies have identified compounds that exhibit higher anticancer activity than reference drugs, indicating the potential of these compounds in developing new therapeutic agents (Hafez et al., 2016).
Imaging and Diagnostic Applications
Research extends to the development of novel compounds for imaging and diagnostic purposes, such as the synthesis of specific pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives for potential use as PET agents in imaging IRAK4 enzyme in neuroinflammation contexts. This indicates the versatility of these compounds in both therapeutic and diagnostic applications (Wang et al., 2018).
Biological Importance and Activity
The synthesis of heterocyclic systems derived from pyrazolo[1,5-a]pyrimidine derivatives highlights their biological importance. These compounds have been evaluated for various biological activities, contributing to the understanding of their potential in medicinal chemistry (Youssef et al., 2013).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, such as green one-pot solvent-free synthesis, demonstrate the ongoing innovations in creating these compounds more sustainably, which is crucial for scaling up their applications in an environmentally conscious manner (Al-Matar et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrazole and pyrimidine moieties have been reported to interact with various biological targets such as cholinesterase and collagen synthesis inhibitors .
Mode of Action
Compounds with similar structures have been reported to exhibit both electrophilic and nucleophilic properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Similar compounds have been reported to influence pathways related to collagen synthesis and cholinergic signaling .
Result of Action
Similar compounds have been reported to exhibit various biological activities such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Properties
IUPAC Name |
7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-17-7-9(8(2)15-17)11-4-5-14-12-6-10(13(19)20)16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOQMUVPEHVOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC=NC3=CC(=NN23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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